molecular formula C11H15NO B13682623 1-(5-Isopropyl-2-pyridyl)-2-propanone

1-(5-Isopropyl-2-pyridyl)-2-propanone

Cat. No.: B13682623
M. Wt: 177.24 g/mol
InChI Key: HHRZCPLHTQUMMP-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-2-pyridyl)-2-propanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an isopropyl group at the 5-position and a propanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Isopropyl-2-pyridyl)-2-propanone can be synthesized through several methods. One common approach involves the alkylation of 5-isopropyl-2-pyridine with a suitable alkylating agent, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an oxidizing agent, such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropyl-2-pyridyl)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate catalysts.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

1-(5-Isopropyl-2-pyridyl)-2-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Isopropyl-2-pyridyl)-2-propanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

    1-(5-Isopropyl-2-pyridyl)-2-propanamine: Similar structure but with an amine group instead of a ketone.

    1-(5-Isopropyl-2-pyridyl)ethanone: Lacks the additional carbon in the propanone group.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(5-propan-2-ylpyridin-2-yl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-8(2)10-4-5-11(12-7-10)6-9(3)13/h4-5,7-8H,6H2,1-3H3

InChI Key

HHRZCPLHTQUMMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)CC(=O)C

Origin of Product

United States

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